Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis-
Description
Properties
CAS No. |
124959-57-5 |
|---|---|
Molecular Formula |
C16H17N3O2S2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C16H17N3O2S2/c20-7-5-19(6-8-21)16-17-12(14-3-1-9-22-14)11-13(18-16)15-4-2-10-23-15/h1-4,9-11,20-21H,5-8H2 |
InChI Key |
ZXDYZFBIVDQOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)N(CCO)CCO)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thienyl-Substituted Pyrimidine Precursors
The initial step involves synthesizing the 4,6-di-2-thienyl-2-pyrimidinyl core. This is typically achieved by:
- Condensation Reactions: Reacting appropriate thiophene derivatives with pyrimidine precursors under controlled conditions to introduce thienyl substituents at the 4 and 6 positions of the pyrimidine ring.
- Catalysis and Solvent Conditions: Use of polar aprotic solvents and mild heating to promote selective substitution without degrading sensitive heterocycles.
- Purification: Crystallization or chromatographic techniques to isolate pure thienyl-substituted pyrimidines.
Imine Formation with Ethanolamine Derivatives
Following precursor synthesis, the key step is the formation of the imino linkage with ethanolamine groups:
- Reaction Conditions: The pyrimidine derivative is reacted with ethanolamine under reflux in ethanol or other suitable solvents.
- Stoichiometry: Equimolar or slight excess of ethanolamine ensures complete conversion.
- Reaction Time: Typically several hours (e.g., 5 hours reflux) to achieve high yield.
- Isolation: The product precipitates or is extracted using organic solvents, followed by recrystallization to enhance purity.
Work-Up and Purification
- Extraction: Organic solvents such as methyl isobutyl ketone or methyl ethyl ketone are used to extract the product from aqueous phases.
- Acid/Base Treatment: Neutralization of by-products (e.g., HCl gas) with sodium hydroxide solution during synthesis to maintain reaction conditions.
- Solvent Removal: Vacuum distillation at controlled temperatures (104–130°C) and pressures (150–155 mbar) to remove solvents without decomposing the product.
- Crystallization: Seeding with pure compound in heptane or similar solvents to induce crystallization and improve yield and purity.
Data Table: Summary of Preparation Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Thienyl-pyrimidine synthesis | Polar aprotic solvent, mild heating (0–110°C) | Selective substitution at 4,6 positions |
| Imine formation | Reflux in ethanol, 5 hours | Equimolar ethanolamine, controlled pH |
| Neutralization | 40% NaOH solution | Neutralizes HCl by-product |
| Extraction | Methyl isobutyl ketone or methyl ethyl ketone | Stirring at 68–70°C for 10 minutes |
| Solvent removal | Vacuum distillation, 104–130°C, 150–155 mbar | Avoids thermal decomposition |
| Crystallization | Seeding in heptane, reflux for 1 hour | Enhances purity and yield |
Research Findings and Analysis
- The multi-step synthesis ensures high selectivity for the desired substitution pattern on the pyrimidine ring, critical for the biological activity of the compound.
- Imine formation with ethanolamine is a key step that requires precise control of reaction time and temperature to avoid side reactions such as hydrolysis or polymerization.
- The use of Lewis acids in related pyrimidine syntheses (as seen in analogous compounds) can facilitate substitution but must be carefully controlled to prevent overreaction or degradation.
- Purification steps involving solvent extraction and crystallization are essential to obtain analytically pure material suitable for medicinal chemistry applications.
- The compound’s stability during solvent removal under reduced pressure indicates robustness of the imino linkage and heterocyclic framework.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
Biological Activities
Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- has shown significant promise in various biological applications:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways within microorganisms.
Anticancer Potential
The compound has also been investigated for its anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species and the activation of caspases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- demonstrated its effectiveness against several strains of bacteria including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- induced apoptosis at concentrations that did not affect normal cells. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound for 24 hours.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- involves its interaction with specific molecular targets. The compound’s thiophene and pyrimidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Core
Triazine-Based Analogs
- Ethanol, 2,2'-((4,6-bis(dimethylamino)-s-triazin-2-yl)imino)di- (): Core: 1,3,5-Triazine ring with dimethylamino (-N(CH₃)₂) groups at positions 4 and 6. Comparison:
- Dimethylamino groups are strong electron donors, contrasting with the electron-withdrawing thienyl groups in the target compound. This difference would modulate solubility (dimethylamino enhances hydrophilicity) and electronic properties (thienyl enhances π-conjugation) .
Pyrimidine Derivatives with Diethanolamine Substituents
- 6-Amino-5-[(bis-(2-hydroxyethyl)amino]methyl-2-methylpyrimidin-4-ol (): Core: Pyrimidine with a diethanolamine side chain. Comparison:
- The ethanol groups are directly attached via a methylene bridge rather than an imino linker, reducing planarity and conjugation.
- The hydroxyl groups in diethanolamine improve water solubility, whereas the thienyl groups in the target compound may increase hydrophobicity .
Bis-Heterocyclic Systems
Bis-Thienopyridines ():
- Core: Thieno[2,3-b]pyridine fused with arene or heteroarene units.
- Comparison: Thienopyridines exhibit extended π-systems due to fused thiophene and pyridine rings, offering superior charge transport properties compared to the target compound’s discrete thienyl-pyrimidine system. Synthesis methods differ: Bis-thienopyridines are synthesized via multi-step hybrid approaches involving brominated intermediates, whereas bis-pyrimidines often use enaminone precursors .
Bis-Pyrazoles and Bis-Triazolo-Pyrimidines ():
- Core : Pyrazole or triazolo-pyrimidine units.
- Comparison: Pyrazoles are five-membered rings with two adjacent nitrogen atoms, offering stronger hydrogen-bonding capacity. Triazolo-pyrimidines have fused triazole and pyrimidine rings, increasing rigidity and thermal stability compared to the target compound’s flexible ethanol side chains .
Physical and Chemical Properties
Reactivity and Functionalization
- The imino linker in the target compound may undergo protonation or coordination with metal ions, similar to diethanolamine derivatives .
Research Findings and Gaps
- Synthetic Challenges: The thienyl-pyrimidine core requires precise control of reaction conditions to avoid side reactions, as seen in bis-thienopyridine syntheses .
- Stability : Thienyl groups may confer oxidative stability compared to alkylamine substituents, as observed in perfluorinated analogs ().
- Data Gaps : Experimental data on the target compound’s melting point, solubility, and spectroscopic properties are lacking in the provided evidence. Comparisons are inferred from structural analogs.
Biological Activity
Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- is a complex organic compound known for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure that includes thiophene and pyrimidine moieties. Its molecular formula is , with a molar mass of approximately 347.46 g/mol. This structural complexity enhances its reactivity and biological activity compared to simpler analogs .
Biological Activities
1. Antimicrobial Activity
Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- exhibits notable antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membrane integrity and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.0338 mg/mL | Effective against resistant strains |
| Enterococcus faecium | 0.045 mg/mL | Significant antibacterial activity |
| Bacillus subtilis | 0.025 mg/mL | Strong inhibition observed |
These findings indicate the compound's potential as a candidate for developing new antimicrobial agents, especially against resistant strains like MRSA .
2. Anticancer Activity
Research has indicated that Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- possesses anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15 µM | Induces apoptosis |
| HT-29 (Colon cancer) | 12 µM | Cell cycle arrest |
| A549 (Lung cancer) | 10 µM | Inhibition of metabolic pathways |
These results highlight the compound's potential in cancer therapy, warranting further investigation into its efficacy and safety profiles.
The biological activity of Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption: By compromising the integrity of microbial cell membranes, it enhances its antimicrobial effects.
- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
Case Studies
Several case studies have explored the biological activities of Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis-. For example:
- Antimicrobial Efficacy Study: A study published in [2024] demonstrated that the compound effectively inhibited MRSA growth at low concentrations (MIC = 0.0338 mg/mL), suggesting its potential as a therapeutic agent against antibiotic-resistant bacteria.
- Anticancer Research: Another investigation assessed its effects on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM with significant apoptosis induction observed via flow cytometry analysis.
Q & A
Basic Questions
Q. What synthetic routes are effective for preparing ethanol derivatives with substituted pyrimidinyl-imino linkages, and how can reaction conditions be optimized?
- Methodology : A Mannich-type reaction or nucleophilic substitution can be employed. For example, refluxing diethanolamine with formaldehyde and a substituted pyrimidine in absolute ethanol (24 hours) under acidic conditions yields crystalline products. Monitor reaction progress via TLC/HPLC and optimize temperature (80–100°C), solvent polarity, and stoichiometry of reactants (e.g., 1:1.2 molar ratio of pyrimidine to diethanolamine) to improve yield .
- Key parameters : Reaction time, temperature, and pH adjustment (e.g., glacial acetic acid for crystallization).
Q. How can the molecular structure and purity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., calculated vs. observed m/z) .
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify imino (-NH-) linkages, thienyl protons (δ 6.5–7.5 ppm), and ethanol moieties (δ 3.4–3.8 ppm for -CHOH) .
- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., ±0.3% tolerance) .
Q. What are the critical physicochemical properties (e.g., solubility, hydrogen bonding capacity) relevant to handling this compound?
- Methodology :
- Hydrogen bond donors/acceptors : Calculate using software (e.g., 2 donors, 6 acceptors as in related compounds) to predict solubility in polar solvents like DMSO or ethanol .
- LogP (XlogP) : Estimate via computational tools (e.g., XlogP ~0.5 for analogous structures) to guide solvent selection for reactions .
- Topological polar surface area (TPSA) : Use TPSA values (~98.8 Ų) to assess membrane permeability in biological studies .
Advanced Research Questions
Q. How do structural modifications (e.g., thienyl vs. phenyl substituents) influence the compound’s electronic properties and coordination behavior?
- Methodology :
- DFT calculations : Compare HOMO/LUMO gaps of thienyl-substituted vs. phenyl analogues to predict redox activity .
- UV-Vis spectroscopy : Analyze absorption shifts (e.g., λ ~300–400 nm for thienyl π→π* transitions) to assess conjugation effects .
- Electrochemical studies : Perform cyclic voltammetry to identify oxidation/reduction peaks linked to the pyrimidine-thienyl backbone .
Q. What strategies mitigate data contradictions when evaluating the compound’s thermal stability and decomposition pathways?
- Methodology :
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 5°C/min in N) to identify decomposition onset temperatures .
- Gas chromatography-mass spectrometry (GC-MS) : Characterize volatile decomposition products (e.g., NO, SO) and correlate with toxicity profiles .
- Cross-validate : Compare results with computational pyrolysis models (e.g., using NIST reaction databases) to resolve discrepancies .
Q. How can this compound be functionalized for applications in supramolecular chemistry or metal-organic frameworks (MOFs)?
- Methodology :
- Coordination studies : React with transition metals (e.g., Cu, Zn) in ethanol/water mixtures. Monitor complexation via IR (shift in -NH or -OH stretches) .
- X-ray crystallography : Resolve crystal structures to confirm ligand geometry and metal-binding sites (e.g., pyrimidine N atoms as donors) .
- Surface modification : Graft onto silica nanoparticles via ethanolamine hydroxyl groups for MOF templating .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodology :
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Prioritize poses with lowest binding energies (ΔG ≤ -7 kcal/mol) .
- MD simulations : Run 100 ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
Safety and Regulatory Considerations
Q. What precautions are necessary to handle potential toxic byproducts during decomposition?
- Methodology :
- Ventilation : Use fume hoods when heating above 200°C to avoid NO/SO inhalation .
- Waste treatment : Neutralize acidic byproducts (e.g., with NaHCO) before disposal .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
